molecular formula C18H21NO3S B2968068 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034408-29-0

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2968068
CAS No.: 2034408-29-0
M. Wt: 331.43
InChI Key: RZSRNVPNFVDQIX-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a sulfonamide group, and a dihydroindene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indene core One common approach is the reaction of 2,3-dihydro-1H-indene with a suitable hydroxy group donor under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: Research has shown that this compound exhibits biological activity, including potential antimicrobial and antioxidant properties. It may be used in the development of new drugs or treatments.

Medicine: The compound's sulfonamide group is of particular interest in medicinal chemistry, as sulfonamides are known for their antibacterial properties. It may be explored for use in antibiotics or other therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other chemical products that require specific structural features.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group, in particular, is known to bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The hydroxy group may also play a role in enhancing the compound's solubility and bioavailability.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share the indene core but may have different substituents or functional groups.

  • Sulfonamide Derivatives: Other sulfonamide compounds may have different aromatic rings or substituents.

Uniqueness: N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide stands out due to its specific combination of hydroxy and sulfonamide groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-7-8-17(9-14(13)2)23(21,22)19-12-18(20)10-15-5-3-4-6-16(15)11-18/h3-9,19-20H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSRNVPNFVDQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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